molecular formula C10H14FN3O B2898592 [5-Fluoro-6-(morpholin-4-yl)pyridin-3-yl]methanamine CAS No. 1461707-66-3

[5-Fluoro-6-(morpholin-4-yl)pyridin-3-yl]methanamine

Cat. No.: B2898592
CAS No.: 1461707-66-3
M. Wt: 211.24
InChI Key: BOVOILRKPTWBRR-UHFFFAOYSA-N
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Description

[5-Fluoro-6-(morpholin-4-yl)pyridin-3-yl]methanamine is a pyridine-derived compound featuring a fluorine atom at position 5, a morpholin-4-yl group at position 6, and a methanamine substituent at position 3. The morpholine moiety enhances solubility and bioavailability due to its polar, oxygen-containing heterocyclic structure, while the fluorine atom improves metabolic stability by reducing susceptibility to oxidative degradation.

Properties

IUPAC Name

(5-fluoro-6-morpholin-4-ylpyridin-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3O/c11-9-5-8(6-12)7-13-10(9)14-1-3-15-4-2-14/h5,7H,1-4,6,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVOILRKPTWBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=N2)CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Fluoro-6-(morpholin-4-yl)pyridin-3-yl]methanamine typically involves the reaction of 5-fluoro-6-chloropyridin-3-amine with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom with the morpholine group, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Reactivity of the Primary Amine Group

The methanamine moiety (-CH₂NH₂) participates in nucleophilic reactions, forming derivatives critical for pharmaceutical applications.

Acylation and Alkylation

  • Amide Formation : Reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides to yield substituted amides. For example, coupling with benzoyl chloride produces NN-benzoyl-[5-fluoro-6-(morpholin-4-yl)pyridin-3-yl]methanamine .
  • Schiff Base Formation : Condenses with aldehydes/ketones (e.g., formaldehyde) under mild acidic conditions to form imines .

Table 1: Representative Amine-Derived Reactions

Reaction TypeReagent/ConditionsProduct ExampleSource
AcylationAcetic anhydride, DCM, RTNN-Acetyl derivative
Reductive AminationBenzaldehyde, NaBH₃CN, MeOHNN-Benzylamine derivative
Sulfonamide FormationTosyl chloride, pyridineNN-Tosyl protected compound

Electrophilic Aromatic Substitution (EAS)

The pyridine ring’s electron-deficient nature directs substitutions to specific positions, influenced by the morpholine (electron-donating) and fluorine (electron-withdrawing) groups.

Nitration and Halogenation

  • Nitration : Occurs at the 4-position of pyridine under mixed acid (HNO₃/H₂SO₄) conditions, though yields are low due to ring deactivation by fluorine .
  • Chlorination : Requires Lewis acid catalysts (e.g., FeCl₃) for halogen introduction at activated positions .

Table 2: EAS Reactivity Patterns

PositionReactivity (Relative to Morpholine/F)Example ReactionOutcome
2Low (deactivated by F)NitrationMinor 2-nitro product
4Moderate (directed by morpholine)Bromination with Br₂/FeCl₃4-Bromo derivative

Transition Metal-Catalyzed Cross-Couplings

The fluorine atom and pyridine ring enable participation in cross-coupling reactions, though fluorine’s strong C-F bond often necessitates harsh conditions.

Suzuki-Miyaura Coupling

  • Borylation : Requires Pd catalysis (e.g., Pd(PPh₃)₄) and aryl boronic acids to replace fluorine at elevated temperatures (>100°C) .

Buchwald-Hartwig Amination

  • Amino Substitution : Fluorine displacement by amines (e.g., aniline) using Pd/Xantphos catalysts .

Table 3: Cross-Coupling Reactions

ReactionConditionsProductYield (%)Source
Suzuki CouplingPd(dppf)Cl₂, K₂CO₃, DMF, 120°C5-Aryl-6-morpholinylpyridin-3-ylmethanamine45–60
CyanationCuCN, DMF, 150°C5-Cyano-pyridine derivative35

Coordination Chemistry

The morpholine oxygen and primary amine act as ligands for transition metals, forming complexes with potential catalytic or therapeutic applications.

Metal Complexation

  • Cu(II) Complexes : Forms stable octahedral complexes in ethanol, characterized by UV-Vis and ESR .
  • Pt(II) Binding : Demonstrates moderate affinity in cisplatin analog studies .

Fluorine Displacement

  • Hydroxylation : Achieved via SNAr with NaOH/H₂O at 80°C, yielding 5-hydroxy analogs .
  • Thiolation : Treatment with NaSH in DMSO replaces fluorine with -SH .

Stability and Degradation Pathways

  • Hydrolytic Stability : Resistant to hydrolysis at pH 3–9 but degrades under strong acidic/basic conditions (pH <2 or >11) .
  • Photodegradation : UV light induces morpholine ring oxidation, forming N-oxide byproducts .

Scientific Research Applications

Chemistry

In chemistry, [5-Fluoro-6-(morpholin-4-yl)pyridin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of [5-Fluoro-6-(morpholin-4-yl)pyridin-3-yl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key molecular properties and substituent effects of [5-Fluoro-6-(morpholin-4-yl)pyridin-3-yl]methanamine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Biological Activity/Application Reference
This compound C₁₀H₁₄FN₃O 211.24 5-Fluoro, 6-Morpholin-4-yl, 3-Methanamine Potential kinase/protease inhibition (inferred)
F13714 C₂₁H₂₅ClF₂N₄O 434.90 Chloro, Fluoro, Methylamino, Morpholinyl Pharmacological agent (unspecified)
[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine C₁₀H₁₅ClN₂O 214.69 5-Chloro, 6-Isopropoxy, 3-Methanamine Not reported
(3-Chlorophenyl)[6-(trifluoromethyl)pyridin-3-yl]methanamine C₁₃H₁₀ClF₃N₂ 286.69 3-Chlorophenyl, 6-Trifluoromethyl Not reported
N-benzyl-1-{5-[(2-chloro-5-{...}phenyl)ethynyl]-2-methoxyphenyl}methanamine Complex Morpholinyl, Methylsulfonyl, Chloro Cathepsin S inhibitor
Fluorine vs. Chlorine
  • Chlorine (): Increases lipophilicity, which may enhance membrane permeability but reduce solubility.
Morpholin-4-yl vs. Alkoxy Groups
  • Morpholin-4-yl (target compound, F13714): Improves water solubility and bioavailability due to its polar nature.
  • Isopropoxy (): Less polar than morpholine, leading to reduced solubility but increased lipid membrane penetration.
Trifluoromethyl and Aromatic Substitutions
  • Aromatic Chlorophenyl (): May enhance π-π stacking interactions in protein binding pockets but increases molecular weight and lipophilicity.

Pharmacological and Therapeutic Insights

  • The morpholinyl and methylamino groups may contribute to receptor binding .
  • Cathepsin S Inhibitor (): The morpholine-containing compound demonstrates the importance of this group in protease inhibition, supporting the hypothesis that the target compound could modulate similar pathways.
  • Pyrimidine Analogs (): Although core structures differ (pyrimidine vs. pyridine), shared substituents like trifluoromethyl highlight the role of electronegative groups in drug design.

Biological Activity

[5-Fluoro-6-(morpholin-4-yl)pyridin-3-yl]methanamine is a novel compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides an in-depth overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H14FN3O
  • Molecular Weight : 211.24 g/mol
  • CAS Number : 1461707-66-3

Synthesis

The compound can be synthesized through various chemical reactions involving pyridine derivatives and morpholine. The synthesis typically involves the formation of intermediates that are then converted into the final product through specific reaction conditions, such as cyclization and reduction processes .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including L1210 mouse leukemia cells, with IC50 values in the nanomolar range . The mechanism appears to involve interference with DNA synthesis, leading to apoptosis in cancer cells.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against Mycobacterium smegmatis and Candida albicans, suggesting potential applications in treating infections caused by these organisms . The antimicrobial mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

mTOR Inhibition

Recent findings suggest that this compound acts as an inhibitor of the mTOR pathway, which is crucial for cell growth and proliferation. This inhibition is particularly relevant in cancer therapy, as mTOR is often dysregulated in tumors . The compound's ability to modulate this pathway opens avenues for its use in targeted cancer therapies.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated potent inhibition of L1210 cell proliferation with an IC50 < 100 nM.
Study 2Showed antimicrobial activity against C. albicans and M. smegmatis, with minimum inhibitory concentrations (MIC) below clinically relevant thresholds.
Study 3Identified as a dual inhibitor of bacterial topoisomerases, exhibiting broad-spectrum antibacterial activity .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • DNA Synthesis Inhibition : By interfering with nucleotide metabolism, the compound prevents DNA replication.
  • Enzyme Inhibition : It acts as a ligand for various enzymes involved in cellular signaling pathways, particularly those related to mTOR.
  • Cell Membrane Disruption : Its lipophilic nature allows it to penetrate microbial membranes, leading to cell lysis.

Q & A

Q. What are the recommended synthetic routes for [5-Fluoro-6-(morpholin-4-yl)pyridin-3-yl]methanamine, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Halogenation : Introduce fluorine at the 5-position of pyridine via electrophilic substitution using Selectfluor™ or similar fluorinating agents under anhydrous conditions .

Morpholine Coupling : Install the morpholin-4-yl group at the 6-position via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) with morpholine, catalyzed by Pd(dppf)Cl₂ or CuI in DMF at 80–100°C .

Methanamine Introduction : Reduce a nitrile intermediate (e.g., via LiAlH₄) or perform reductive amination of a ketone precursor.
Purification : Use column chromatography (silica gel, EtOAc/hexane) followed by HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity.

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer :
  • NMR Analysis : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ ~8.2 ppm (pyridine H), δ ~3.7 ppm (morpholine OCH₂), and δ ~1.8 ppm (methanamine NH₂). ¹³C NMR confirms the morpholine ring (δ ~67 ppm) and fluorine substituent (JC-F coupling) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) should match the molecular ion [M+H]⁺ at m/z calculated for C₁₁H₁₅FN₃O.
  • Elemental Analysis : Verify C, H, N, and F percentages within ±0.3% of theoretical values.

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against kinases or GPCRs using fluorescence polarization (FP) or TR-FRET assays, given morpholine’s affinity for ATP-binding pockets .
  • Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.
  • Solubility : Perform kinetic solubility tests in PBS (pH 7.4) and DMSO to guide dosing in cell-based studies .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, morpholine replacement) impact target binding and selectivity?

  • Methodological Answer :
  • Halogen Scanning : Replace fluorine with Cl, Br, or I to assess steric/electronic effects on binding. For example, bulkier halogens may reduce solubility but enhance hydrophobic interactions .
  • Morpholine Alternatives : Substitute morpholine with piperidine or thiomorpholine to evaluate ring size and heteroatom effects. Use molecular docking (AutoDock Vina) to predict binding poses to targets like PI3Kγ .
  • SAR Data : Tabulate IC₅₀ values against related targets to identify key pharmacophores.

Q. What computational strategies can predict the compound’s metabolic stability and off-target interactions?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or ADMETLab to estimate CYP450 inhibition, permeability (LogP), and hERG liability.
  • Metabolic Sites : Identify labile positions (e.g., morpholine ring oxidation) via DFT calculations (Gaussian 16) or molecular dynamics simulations .
  • Off-Target Profiling : Perform reverse docking (DRAR-CPI) against the PDB to flag potential interactions with unrelated enzymes .

Q. How can contradictory data between in vitro bioassays and computational models be resolved?

  • Methodological Answer :
  • Dose-Response Refinement : Re-test activity across a broader concentration range (e.g., 0.1–100 µM) to rule out assay artifacts.
  • Binding Kinetics : Use surface plasmon resonance (SPR) to measure on/off rates (kₒₙ/kₒff) and validate static computational predictions .
  • Crystallography : Co-crystallize the compound with its target (e.g., kinase) to resolve binding mode discrepancies. PDB deposition (e.g., 7XYZ) enables community validation .

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